molecular formula C12H13N3O3 B2424059 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1081123-24-1

2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2424059
CAS No.: 1081123-24-1
M. Wt: 247.254
InChI Key: GUNJJAGBJCLLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. Compounds based on the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold are recognized for their significant therapeutic potential . This structure is a versatile precursor in synthesizing molecules that target critical enzymatic pathways, particularly as inhibitors for various kinases and dihydrofolate reductase (DHFR) . Researchers utilize this core structure to develop novel therapeutic agents. Kinase inhibitors are pivotal in oncology and the treatment of inflammatory diseases, while DHFR inhibitors have shown activity against cancer, psoriasis, and autoimmune disorders such as rheumatoid arthritis . Early research on related 4-oxo-4H-pyrido[1,2-a]pyrimidine structures has also demonstrated potent antiallergy activity in models like the rat passive cutaneous anaphylaxis test, suggesting a broader scope for pharmacological investigation . The specific substitution with a (2-methoxyethyl)amino group at the 2-position is intended to modulate the compound's physicochemical properties and binding affinity to explore new structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-7-5-13-11-9(8-16)12(17)15-6-3-2-4-10(15)14-11/h2-4,6,8,13H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNJJAGBJCLLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and subsequent functionalization to introduce the methoxyethylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Medicinal Chemistry

  • Antiviral Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties against various viruses, including Herpes Simplex Virus and West Nile Virus. Modifications to the structure can enhance efficacy against viral pathogens .
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .

Biological Research

  • Enzyme Inhibition : It is investigated for its role as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical in various biological processes .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated strong antiviral effects against Herpes Simplex Virus with low cytotoxicity .
Study BAnticancer PropertiesShowed induction of apoptosis in breast cancer cell lines .
Study CEnzyme InteractionIdentified as a potential inhibitor of specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol
  • Other pyrido[1,2-a]pyrimidine derivatives

Uniqueness

2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxyethylamino group and the aldehyde functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Biological Activity

2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.26 g/mol
  • CAS Number : 302326-01-8

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer potential.

Antiviral Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties. A study focused on N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives demonstrated strong antiviral effects against various viruses including Herpes Simplex Virus and West Nile Virus. Notably, one derivative showed low cytotoxicity while maintaining high antiviral activity against the West Nile fever virus, suggesting that structural modifications in compounds like this compound could enhance efficacy against viral pathogens .

Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Studies have indicated that pyrido[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer cell signaling pathways .

Case Studies

  • Antiviral Screening : A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and screened for antiviral activity against a panel of viruses. The results indicated that specific modifications led to enhanced activity against RNA viruses .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on cancer cell lines such as HeLa and MCF-7. Compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

Research Findings

A summary of research findings regarding the biological activity of related compounds is presented below:

CompoundActivity TypeIC50 (µM)Reference
N-(4-chlorophenethyl)-2-hydroxy...Antiviral15
Pyrido[1,2-a]pyrimidine derivative AAnticancer10
Pyrido[1,2-a]pyrimidine derivative BAntiviral20

Q & A

Q. How is this compound utilized in developing kinase inhibitors or epigenetic modulators?

  • Case Example : As a scaffold for METTL3 inhibitors, the pyridopyrimidine core mimics adenine in SAM cofactor binding, while the aldehyde enables covalent modification of catalytic lysine residues .
  • Synthetic Modifications : Introduce fluorinated substituents (e.g., CF₃ at C7) to improve target selectivity and blood-brain barrier penetration .

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